Cas no 1628-29-1 (10-Acetylphenothiazine)

10-Acetylphenothiazine 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(10H-phenothiazin-10-yl)-
- 10-Acetylphenothiazine
- 1-(10H-Phenothiazin-10-yl)ethanone
- 1-phenothiazin-10-ylethanone
- 1-(10H-phenothiazine-10-yl)ethanone
- 10-acetyl-10H-phenothiazine
- 10H-PHENOTHIAZINE,10-ACETYL
- 1-Phenothiazin-10-yl-ethanone
- Methyl phenothiazin-10-yl ketone
- N-acetylphenothiazine
- Phenothiazine,10-acetyl
- Phenothiazine, 10-acetyl-
- DNVNQWUERFZASD-UHFFFAOYSA-N
- NSC14724
- AK159253
- CBMicro_018844
- cid_74200
- MLS00121216
- CCG-6944
- NS00025315
- C73127
- MFCD00022264
- InChI=1/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H
- BAA62829
- HMS1681C22
- 1628-29-1
- BDBM65851
- BIM-0018708.P001
- NSC-14724
- NSC 14724
- NCGC00245337-01
- CHEMBL1437772
- DTXSID30167473
- HMS2825B20
- 1-(10-phenothiazinyl)ethanone
- 10-Acetyl-10H-phenothiazine #
- CS-0155045
- P2H6XAV83R
- AKOS000282460
- SMR000517771
- EINECS 216-621-7
- A882792
- Ethanone, 1-(10H-phenothiazin-10-yl)-
- SR-01000809845-2
- UNII-P2H6XAV83R
- MLS001212169
- SCHEMBL341905
- SR-01000809845
- 1-(10H-phenothiazin-10-yl)ethan-1-one
- 10H-PHENOTHIAZINE, 10-ACETYL-
- DS-9654
- DTXCID7089964
- DS-010873
- A3154
- 1-(PHENOTHIAZIN-10-YL)ETHANONE
-
- MDL: MFCD00022264
- インチ: 1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
- InChIKey: DNVNQWUERFZASD-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])([H])[H])=O)C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 241.05600
- どういたいしつりょう: 241.056
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.284
- ゆうかいてん: 202.0 to 206.0 deg-C
- ふってん: 470.6°C at 760 mmHg
- フラッシュポイント: 238.4°C
- 屈折率: 1.669
- PSA: 45.61000
- LogP: 3.90080
- じょうきあつ: 0.0±1.2 mmHg at 25°C
10-Acetylphenothiazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:Sealed in dry,Room Temperature
10-Acetylphenothiazine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
10-Acetylphenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3154-1G |
10-Acetylphenothiazine |
1628-29-1 | 98.0%(GC) | 1G |
795.0CNY | 2021-07-12 | |
Chemenu | CM250012-5g |
1-(10H-Phenothiazin-10-yl)ethanone |
1628-29-1 | 95% | 5g |
$*** | 2023-03-30 | |
abcr | AB492387-5 g |
1-(10H-Phenothiazin-10-yl)ethanone; . |
1628-29-1 | 5g |
€187.70 | 2023-06-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU077-100mg |
10-Acetylphenothiazine |
1628-29-1 | 95+% | 100mg |
40CNY | 2021-05-08 | |
abcr | AB492387-10 g |
1-(10H-Phenothiazin-10-yl)ethanone; . |
1628-29-1 | 10g |
€295.10 | 2022-07-29 | ||
eNovation Chemicals LLC | D755961-5g |
Ethanone, 1-(10H-phenothiazin-10-yl)- |
1628-29-1 | 95+% | 5g |
$170 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU077-200mg |
10-Acetylphenothiazine |
1628-29-1 | 95+% | 200mg |
58.0CNY | 2021-07-12 | |
Chemenu | CM250012-25g |
1-(10H-Phenothiazin-10-yl)ethanone |
1628-29-1 | 95% | 25g |
$*** | 2023-03-30 | |
TRC | A188830-10g |
10-Acetylphenothiazine |
1628-29-1 | 10g |
$ 511.00 | 2023-04-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167717-25g |
10-Acetylphenothiazine |
1628-29-1 | 98% | 25g |
¥2599.90 | 2023-09-04 |
10-Acetylphenothiazine 関連文献
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1. Preparation of phenothiazine derivatives as possible anthelmintics. Part IIAlexander Mackie,Anand L. Misra J. Chem. Soc. 1955 1281
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Dalila Belei,Carmen Dumea,Elena Bicu,Luminita Marin RSC Adv. 2015 5 8849
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3. NotesAlexander Mackie,Anand L. Misra,W. S. Fyfe,Duncan Taylor,J. C. Brunton,H. Suschitzky,Frank S. H. Head,C. W. Davies,B. E. Hoyle,G. A. Swan,H. O. Pritchard,F. H. Sumner,J. M. Anderson,Elizabeth Percival,T. H. Bevan,T. Malkin,D. B. Smith,L. G. Humber,W. I. Taylor J. Chem. Soc. 1955 1030
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4. Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazineDavid Clarke,Bruce C. Gilbert,Peter Hanson J. Chem. Soc. Perkin Trans. 2 1977 517
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Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
10-Acetylphenothiazineに関する追加情報
Chemical Profile of 10-Acetylphenothiazine (CAS No. 1628-29-1)
10-Acetylphenothiazine, identified by the chemical abstracts service number CAS No. 1628-29-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic compound belongs to the phenothiazine class, which has been extensively studied for its diverse pharmacological properties. The acetylated derivative, in particular, exhibits unique structural and functional characteristics that make it a valuable intermediate in drug development and synthetic chemistry.
The molecular structure of 10-Acetylphenothiazine consists of a phenothiazine core substituted with an acetyl group at the 10-position. This modification imparts distinct reactivity and binding properties, making it a versatile scaffold for medicinal chemists. The phenothiazine moiety is renowned for its ability to interact with various biological targets, including enzymes and receptors, which has been leveraged in the development of therapeutic agents for neurological disorders, infectious diseases, and cancer.
In recent years, 10-Acetylphenothiazine has garnered attention due to its potential applications in the synthesis of novel bioactive molecules. Researchers have explored its utility as a precursor in the preparation of derivatives with enhanced pharmacological profiles. For instance, modifications at the acetyl position have been investigated to optimize solubility, metabolic stability, and target specificity. These efforts align with the broader goal of developing next-generation pharmaceuticals with improved efficacy and reduced side effects.
One of the most compelling aspects of 10-Acetylphenothiazine is its role in the development of antimicrobial agents. Phenothiazine derivatives have long been recognized for their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The acetylated form appears to enhance these properties by improving interactions with bacterial targets while minimizing toxicity to host cells. Preliminary studies have demonstrated promising results in combating multidrug-resistant strains, a critical challenge in modern medicine.
The synthetic pathways for 10-Acetylphenothiazine have also been refined to achieve higher yields and purities. Modern techniques such as catalytic acetylation and palladium-catalyzed cross-coupling reactions have enabled more efficient production processes. These advancements not only reduce costs but also make large-scale synthesis more feasible, facilitating further research and commercialization efforts.
Furthermore, 10-Acetylphenothiazine has found applications in materials science beyond pharmaceuticals. Its aromatic structure and electron-rich framework make it a candidate for organic semiconductors and light-emitting diodes (LEDs). Researchers are exploring its potential in creating novel optoelectronic materials that could revolutionize display technologies and energy-efficient lighting solutions.
The environmental impact of synthesizing and utilizing 10-Acetylphenothiazine is another area of growing interest. Green chemistry principles have been applied to develop more sustainable production methods, such as solvent-free reactions and biocatalytic processes. These innovations aim to minimize waste generation and reduce reliance on hazardous reagents, aligning with global efforts to promote sustainable industrial practices.
Future research directions for 10-Acetylphenothiazine include exploring its role in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation suggests potential as a photosensitizer when combined with appropriate irradiation protocols. Such applications could offer new therapeutic modalities for tumors that are resistant to conventional treatments.
In conclusion, 10-Acetylphenothiazine (CAS No. 1628-29-1) represents a multifaceted compound with significant implications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and functional versatility position it as a cornerstone in ongoing research efforts aimed at developing innovative solutions to global health challenges. As scientific understanding continues to evolve, the applications of this remarkable compound are likely to expand even further.
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